molecular formula C15H21BrCl2O2 B579939 2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene CAS No. 503070-57-3

2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene

Cat. No. B579939
M. Wt: 384.135
InChI Key: AKLUHFHHUBIDQA-UHFFFAOYSA-N
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Description

“2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene” is an organic compound with the molecular formula C15H21BrCl2O2 . It is used as an intermediate in the synthesis of Vilanterol Trifenatate , a long-acting β2 adrenergic receptor agonist .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms and a complex side chain containing bromine .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 420.8±45.0 °C and a predicted density of 1.335±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Perovskite Solar Cell Applications

Specific Scientific Field

The specific scientific field for this application is Materials Chemistry , specifically in the development of Perovskite Solar Cells (PSCs) .

Summary of the Application

This compound is used in the development of hole-transport materials (HTMs) with high hole mobility, which is critical for constructing efficient perovskite solar cells (PSCs) . A stable zinc complex-based HTM, BPZ23, was developed using this design strategy .

Methods of Application or Experimental Procedures

The methods of application involve using a stable zinc complex-based HTM, BPZ23, to improve hole mobility and PSC performance . The BPZ23 demonstrated a 59.42% increase in hole mobility, resulting in a good perovskite layer with reduced trap-assisted recombination .

Results or Outcomes

The power conversion efficiency of the fabricated inverted PSC using BPZ23 is up to 19.75%, which is one of the highest reported for any transition metal complex-based HTM employed in inverted PSC . This research demonstrates a simple and efficient method for increasing hole mobility in HTMs and improving the photovoltaic performance of PSCs .

properties

IUPAC Name

2-[2-(6-bromohexoxy)ethoxymethyl]-1,3-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrCl2O2/c16-8-3-1-2-4-9-19-10-11-20-12-13-14(17)6-5-7-15(13)18/h5-7H,1-4,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLUHFHHUBIDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene

CAS RN

503070-57-3
Record name 2-((2-((6-Bromohexyl)oxy)ethoxy)methyl)-1,3-dichlorobenzene
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Synthesis routes and methods

Procedure details

50% aq NaOH (1.89 L), 2-(2,6-dichlorobenzyloxy)ethanol (473.2 g), 1,6-dibromohexane (2.44 kg, 5eq) and tetrabutylammonium bromide (34.1 g, 5 mol %) in toluene (1.89 L) was heated to 55-60° C. for 8-20 h. On cooling water (558 mL) and toluene (558 mL) were added. The aqueous phase was separated and diluted with water (1 L) then back extracted with toluene (1.1 L). The combined toluene extracts were washed twice with water (2.2 L), then evaporated to dryness on a rotary evaporator. The excess 1,6-dibromohexane was removed using a wiped film evaporator, and the resulting crude product chromatographed on silica (5 kg Biotage), eluting with 5% ethyl acetate in petrol 60/80, to give the title compound (503.2 g)—LC RT=7.0 min.
Name
Quantity
1.89 L
Type
reactant
Reaction Step One
Quantity
473.2 g
Type
reactant
Reaction Step One
Quantity
2.44 kg
Type
reactant
Reaction Step One
Quantity
34.1 g
Type
catalyst
Reaction Step One
Quantity
1.89 L
Type
solvent
Reaction Step One
Name
Quantity
558 mL
Type
reactant
Reaction Step Two
Quantity
558 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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